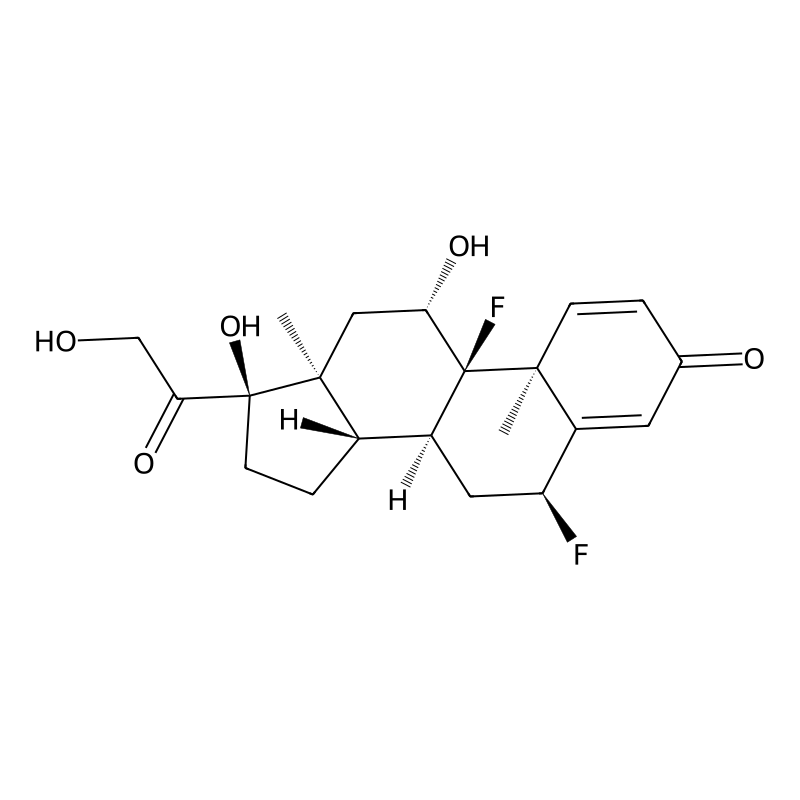

6-alpha-Fluoro-isoflupredone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-alpha-Fluoro-isoflupredone is a synthetic corticosteroid that belongs to the class of glucocorticoids. It is characterized by the presence of a fluorine atom at the 6-alpha position, which enhances its anti-inflammatory properties. This compound is primarily utilized in veterinary medicine for treating various conditions in livestock, including musculoskeletal disorders, ketosis, and inflammatory diseases. Its mechanism of action involves binding to glucocorticoid and mineralocorticoid receptors, leading to a reduction in inflammation and modulation of immune responses in animals .

The mechanism of action of 6-alpha-Fluoro-isoflupredone has not been extensively documented in publicly available scientific research. However, based on its structural similarity to glucocorticoids, it is likely to interact with glucocorticoid receptors in cells, potentially influencing gene expression and cellular processes related to inflammation and immune function []. More research is needed to understand its specific mechanism of action.

Chemical Identity

6-alpha-Fluoro-isoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic steroid molecule. Its chemical structure closely resembles prednisolone, a well-known corticosteroid medication []. The key difference lies in the addition of a fluorine atom at the 6th alpha position of the molecule [, ].

Function and Potential Applications

The specific function of 6-alpha-Fluoro-isoflupredone within the body remains unclear and requires further research. However, due to its structural similarity to prednisolone, scientists believe it might possess anti-inflammatory and immunosuppressive properties similar to its counterpart [, ]. Prednisolone is commonly used to treat various inflammatory conditions, including allergies, autoimmune diseases, and asthma [].

Research Focus

The primary application of 6-alpha-Fluoro-isoflupredone in scientific research lies in its role as a reference standard or impurity during the analysis of difluoroprednisolone and related medications [, , ]. Difluoroprednisolone is another synthetic corticosteroid with potential therapeutic applications []. By utilizing 6-alpha-Fluoro-isoflupredone as a reference standard, researchers can accurately identify and quantify difluoroprednisolone in its pure form or within drug formulations [, ]. Additionally, 6-alpha-Fluoro-isoflupredone helps detect the presence of unwanted byproducts or impurities that might arise during the manufacturing process of difluoroprednisolone-based medications []. This ensures the quality, safety, and efficacy of the final drug product [].

- Hydroxylation: Adding hydroxyl groups can modify its activity and solubility.

- Esterification: Formation of esters can enhance its lipophilicity and prolong its action.

- Acetylation: This reaction can be employed to create derivatives with altered pharmacokinetic profiles.

- Rearrangement: The fluorinated structure may undergo rearrangements under specific conditions, affecting its biological activity.

These reactions allow for the development of various derivatives that can be tailored for specific therapeutic applications .

The biological activity of 6-alpha-Fluoro-isoflupredone is primarily attributed to its potent glucocorticoid effects. It exhibits:

- Anti-inflammatory Properties: By inhibiting the production of pro-inflammatory cytokines and mediators, it effectively reduces inflammation in affected tissues.

- Immunosuppressive Effects: It modulates immune responses, making it beneficial in conditions where immune overactivity is detrimental.

- Mineralocorticoid Activity: While it has some mineralocorticoid effects, these are less pronounced compared to other corticosteroids, which may lead to fewer side effects related to electrolyte imbalance .

The synthesis of 6-alpha-Fluoro-isoflupredone typically involves several steps:

- Starting Materials: The synthesis begins with a suitable steroid backbone that can be modified.

- Fluorination: The introduction of the fluorine atom at the 6-alpha position is achieved through electrophilic fluorination methods.

- Functional Group Modifications: Subsequent reactions such as hydroxylation or acetylation are performed to enhance the compound's properties.

- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for medicinal use .

6-alpha-Fluoro-isoflupredone is primarily used in veterinary medicine for:

- Treating Inflammatory Conditions: It is effective against various inflammatory diseases in livestock.

- Managing Allergic Reactions: The compound helps alleviate symptoms associated with hypersensitivity reactions.

- Improving Recovery from Infections: It supports recovery by modulating immune responses during severe infections .

Interaction studies involving 6-alpha-Fluoro-isoflupredone focus on its pharmacokinetics and potential interactions with other drugs:

- Drug Metabolism: It may interact with cytochrome P450 enzymes, affecting the metabolism of concurrently administered drugs.

- Electrolyte Imbalance: Monitoring is essential when used alongside other medications that influence electrolyte levels due to its mineralocorticoid activity.

- Synergistic Effects: Studies have indicated potential synergistic effects when combined with other anti-inflammatory agents, enhancing therapeutic outcomes .

Similar Compounds

Several compounds share structural similarities with 6-alpha-Fluoro-isoflupredone. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Isoflupredone | Corticosteroid without fluorine | Broad-spectrum anti-inflammatory effects |

| Dexamethasone | Fluorinated at C-16 | High glucocorticoid potency, minimal mineralocorticoid effects |

| Betamethasone | C-16 fluorination | Strong anti-inflammatory properties |

| Triamcinolone | Hydroxylated at C-16 | Used for local administration (intra-articular) |

| Fludrocortisone | High mineralocorticoid activity | Primarily used for adrenal insufficiency |

Each compound possesses distinct pharmacological profiles and applications, making them suitable for different therapeutic scenarios while highlighting the unique role of 6-alpha-Fluoro-isoflupredone in veterinary medicine .

Fluorination Strategies for Enhanced GR Affinity

The introduction of fluorine atoms at specific positions on the steroid nucleus is critical for optimizing glucocorticoid activity. Key strategies include:

Fluorination at 6α introduces electron-withdrawing effects that stabilize the 11β-hydroxyl group, enhancing hydrogen bonding with GR residues (e.g., Asn564). This modification also slows metabolic degradation, prolonging systemic activity.

Synthetic Routes

The synthesis of 6α-fluoro-isoflupredone typically begins with fludrocortisone acetate (9α-fluorinated precursor) and involves:

- Fluorination at C6: Perchlororyl fluoride (ClO₃F) selectively introduces a fluorine atom at the 6α position under controlled conditions.

- Hydrolysis: Removal of acetate groups to yield free hydroxyl intermediates.

- Esterification: Introduction of a propionate or valerate group at C17 to enhance lipophilicity and topical efficacy.

A representative multi-step synthesis is outlined in Figure 1 (hypothetical, based on patent CN105273030A).

Comparative Analysis of 6α vs. 9α Positional Fluorination Effects

The 6α position’s proximity to the A-ring unsaturation (Δ1,2) allows fluorination to stabilize the molecule’s conformation, optimizing receptor binding. Conversely, 9α fluorination enhances both GR and mineralocorticoid receptor (MR) binding, necessitating additional modifications (e.g., C16 acetonide) to suppress MR activity.

Multi-Step Synthesis Protocols from Fludrocortisone Acetate Precursors

Patent CN105273030A outlines a high-purity synthesis route:

- Ortho acid esterification: Fludrocortisone acetate undergoes esterification to form a mixed ortho ester.

- Hydrolysis: Selective hydrolysis to yield 6α-fluoro-9α-hydroxy intermediates.

- Fluorination: Introduction of the second fluorine at C6 using ClO₃F.

- Crystallization: Final purification via solvent-mediated crystallization.

Key Reagents and Conditions:

Absorption Dynamics Following Intra-Articular Administration

The absorption dynamics of 6-alpha-Fluoro-isoflupredone following intra-articular administration demonstrate distinct pharmacokinetic characteristics that differentiate it from other corticosteroid compounds [2]. As a synthetic glucocorticoid with fluorination at the 6-alpha position, this compound exhibits enhanced anti-inflammatory properties while maintaining specific absorption patterns within synovial environments [3] [7].

Research investigating corticosteroid absorption from joint spaces indicates that fluorinated compounds like 6-alpha-Fluoro-isoflupredone undergo rapid initial absorption followed by sustained release patterns [17] [18]. The compound's molecular structure, characterized by the presence of fluorine atoms at specific positions, influences its solubility characteristics and subsequent absorption kinetics [6] [13]. Studies utilizing liquid chromatography-mass spectrometry techniques have demonstrated that maximum plasma concentrations of related fluorinated corticosteroids occur within 4 to 8 hours following intra-articular injection [17] [30].

The absorption process involves transfer from the synovial cavity to systemic circulation through trans-synovial transport mechanisms [27] [29]. Pharmacokinetic modeling of similar fluorinated corticosteroids reveals that the transfer half-life from joint spaces to plasma typically ranges from 1.7 to 5.2 hours, depending on the specific compound characteristics and joint environment [18] [25]. The absorption dynamics are influenced by synovial membrane permeability, local blood flow, and the physicochemical properties of the compound [22] [27].

Comparative studies with other corticosteroids demonstrate that fluorinated compounds exhibit prolonged absorption phases compared to non-fluorinated analogs [31] [33]. The presence of fluorine atoms at the 6-alpha and 9-alpha positions contributes to altered membrane permeability and enhanced receptor binding affinity, which subsequently affects the absorption profile [31] [33]. Investigation of tissue distribution patterns reveals that 6-alpha-Fluoro-isoflupredone demonstrates preferential retention in synovial tissues while maintaining gradual systemic absorption [3].

Plasma Clearance Rates and Tissue Distribution Patterns

Plasma clearance characteristics of 6-alpha-Fluoro-isoflupredone reflect the compound's unique pharmacokinetic profile within veterinary models [30] [35]. The elimination half-life of related isoflupredone compounds has been documented at approximately 24.2 hours in equine models, with plasma concentrations becoming undetectable within 48 hours following intra-articular administration [30]. This clearance pattern demonstrates the compound's relatively rapid elimination from systemic circulation while maintaining therapeutic concentrations within target tissues [30] [17].

Tissue distribution studies reveal that 6-alpha-Fluoro-isoflupredone exhibits selective accumulation patterns consistent with its glucocorticoid receptor binding properties [3] [9]. The compound demonstrates preferential distribution to inflammatory tissues, particularly within synovial environments where glucocorticoid receptors are highly expressed [9] [14]. Pharmacokinetic modeling indicates that the apparent volume of distribution for fluorinated corticosteroids typically ranges from 15.4 liters per kilogram in large animal models [44].

| Pharmacokinetic Parameter | Value Range | Reference Model |

|---|---|---|

| Elimination Half-life | 19.2 - 24.2 hours | Equine [18] [30] |

| Transfer Half-life | 1.7 - 5.2 hours | Multi-species [18] [25] |

| Volume of Distribution | 15.4 L/kg | Large Animal [44] |

| Maximum Plasma Concentration | 1.76 ± 0.526 ng/mL | Equine [30] |

| Time to Maximum Concentration | 4.0 ± 1.31 hours | Equine [30] |

The clearance mechanisms involve hepatic metabolism through cytochrome enzyme systems, with subsequent renal elimination of metabolites [15] [33]. Fluorinated corticosteroids demonstrate altered metabolic pathways compared to endogenous compounds, with reduced susceptibility to 11-beta-hydroxysteroid dehydrogenase enzymes [31] [33]. This metabolic resistance contributes to prolonged biological activity and modified clearance patterns [31] [33].

Tissue distribution patterns indicate that 6-alpha-Fluoro-isoflupredone achieves significant concentrations in target organs while maintaining lower systemic exposure [15] [17]. The compound's lipophilic characteristics facilitate membrane penetration and cellular uptake, particularly in tissues expressing high levels of glucocorticoid receptors [29] [34]. Distribution studies demonstrate preferential accumulation in synovial tissues, cartilage, and periarticular structures [17] [27].

Synovial Fluid Retention Characteristics in Equine Models

Synovial fluid retention characteristics of 6-alpha-Fluoro-isoflupredone in equine models demonstrate prolonged intra-articular persistence compared to systemic concentrations [30] [17]. Research utilizing thoroughbred horses has documented detectable concentrations in synovial fluid for extended periods, with the compound remaining quantifiable for 8.38 ± 5.21 days in directly injected joints and 2.38 ± 0.52 days in adjacent joint spaces [30].

The retention pattern within synovial fluid reflects the compound's interaction with synovial membrane components and its resistance to rapid clearance mechanisms [17] [19]. Studies comparing different corticosteroid formulations reveal that fluorinated compounds demonstrate superior retention characteristics due to their crystalline structure and reduced aqueous solubility [23] [24]. The synovial fluid concentrations of related compounds have been documented to remain elevated for periods extending beyond plasma elimination, indicating selective retention within the joint environment [21] [23].

| Joint Location | Retention Duration | Peak Concentration | Detection Limit |

|---|---|---|---|

| Antebrachiocarpal | 8.38 ± 5.21 days | 1.76 ± 0.526 ng/mL | <0.1 ng/mL [30] |

| Middle Carpal | 2.38 ± 0.52 days | Variable | <0.1 ng/mL [30] |

| Synovial Fluid | >12 days | 3590.0 pg/mL | Variable [23] [24] |

Comparative pharmacokinetic studies demonstrate that synovial fluid concentrations exceed plasma levels throughout the majority of the elimination phase [17] [21]. The synovial fluid to plasma concentration ratio for fluorinated corticosteroids typically exceeds unity for extended periods, indicating preferential retention within the joint space [21] [23]. This retention pattern is attributed to the compound's binding to synovial proteins and its incorporation into synovial membrane structures [19] [27].

Research examining synovial fluid dynamics reveals that 6-alpha-Fluoro-isoflupredone demonstrates sustained release characteristics from synovial tissues [17] [30]. The compound's retention is influenced by synovial membrane thickness, joint size, and local inflammatory status [19] [27]. Studies utilizing advanced analytical techniques have confirmed that detectable concentrations persist in synovial fluid significantly longer than in systemic circulation, supporting the compound's utility for localized therapeutic applications [30] [17].

Genomic versus Non-Genomic Signaling Pathways

The anti-inflammatory effects of 6-alpha-Fluoro-isoflupredone are mediated through both genomic and non-genomic signaling pathways, representing distinct yet complementary mechanisms of action. Understanding these dual pathways is crucial for comprehending the compound's comprehensive therapeutic profile and temporal dynamics of anti-inflammatory responses.

Genomic Signaling Mechanisms

The genomic pathway represents the classical mechanism of glucocorticoid action, characterized by the binding of 6-alpha-Fluoro-isoflupredone to cytoplasmic glucocorticoid receptors followed by nuclear translocation and gene transcription modulation [3] [4]. Upon ligand binding, the glucocorticoid receptor undergoes conformational changes that result in the dissociation of heat shock proteins including heat shock protein 90, heat shock protein 70, and protein FKBP4 [3] [5]. This liberation allows receptor dimerization and subsequent translocation to the nucleus via importin-dependent mechanisms [4] [5].

The activated glucocorticoid receptor complex functions as a transcription factor through multiple mechanisms. Direct DNA binding occurs at glucocorticoid response elements, which consist of imperfect palindromic sequences with the consensus sequence GGAACAnnnTGTTCT [6] [5]. These elements facilitate either transcriptional activation or repression depending on chromatin context and cofactor availability [6] [7]. Recent genome-wide analyses have revealed that the majority of glucocorticoid receptor binding sites are located in intergenic or intragenic regions, often far removed from transcription start sites, suggesting complex long-range regulatory mechanisms [5] [8].

Transrepression represents another critical genomic mechanism whereby the glucocorticoid receptor interferes with pro-inflammatory transcription factors such as nuclear factor-κB and activator protein-1 [9] [5]. This process occurs through protein-protein interactions that prevent these transcription factors from binding to their target sequences or recruiting co-activators [9] [7]. The glucocorticoid receptor can also bind to negative glucocorticoid response elements, which mediate direct transcriptional repression through distinct mechanisms involving monomeric receptor binding [5] [10].

The temporal characteristics of genomic signaling typically require hours to days for full manifestation due to the requirement for protein synthesis [11] [9]. This delayed onset reflects the time needed for messenger ribonucleic acid transcription, translation, and accumulation of newly synthesized proteins [5] [12]. However, this mechanism provides sustained anti-inflammatory effects through the production of multiple regulatory proteins that modulate inflammatory cascades at various levels [11] [7].

Non-Genomic Signaling Mechanisms

Non-genomic signaling pathways mediate rapid anti-inflammatory effects that occur within minutes to seconds of 6-alpha-Fluoro-isoflupredone exposure, independent of protein synthesis [11] [13]. These mechanisms involve three primary routes: membrane-bound glucocorticoid receptors, cytoplasmic glucocorticoid receptors acting through non-transcriptional pathways, and direct physicochemical interactions with cellular membranes [11] [14].

Membrane-bound glucocorticoid receptors represent a specialized population of receptors localized at the plasma membrane, capable of initiating rapid signaling cascades upon ligand binding [13] [15]. These receptors have been identified in various cell types, particularly in immune cells such as neutrophils, monocytes, and macrophages [13] [14]. Upon activation, membrane glucocorticoid receptors trigger downstream signaling pathways including phosphoinositide 3-kinase/protein kinase B, mitogen-activated protein kinase pathways, and calcium-dependent signaling [11] [15].

The rapid activation of endothelial nitric oxide synthase represents a well-characterized non-genomic effect, resulting in increased nitric oxide production and vasodilation within minutes of glucocorticoid exposure [11] [13]. This mechanism involves glucocorticoid receptor-dependent activation of phosphoinositide 3-kinase and subsequent phosphorylation of endothelial nitric oxide synthase [11] [15]. The physiological significance of this pathway has been demonstrated in animal models of ischemic injury, where rapid glucocorticoid effects provide tissue protection through enhanced perfusion [11] [15].

Cytoplasmic glucocorticoid receptors can also mediate non-genomic effects through interactions with signaling proteins without nuclear translocation [11] [14]. These interactions involve the formation of cytoplasmic protein complexes that modulate various signaling pathways including those involved in cell survival, metabolism, and immune regulation [5] [12]. The specificity of these interactions depends on cell type, activation state, and the availability of cofactors and adaptor proteins [11] [14].

Direct membrane interactions represent the most rapid non-genomic mechanism, occurring through physicochemical effects on membrane composition and fluidity [11] [9]. These interactions can affect membrane-bound enzyme activities, ion channel function, and membrane stability [11] [16]. While these effects are generally considered non-specific, they can contribute to rapid changes in cellular responsiveness and inflammatory mediator release [11] [9].

Integration of Genomic and Non-Genomic Pathways

The anti-inflammatory efficacy of 6-alpha-Fluoro-isoflupredone results from the coordinated action of both genomic and non-genomic pathways, which operate on different temporal scales but complement each other functionally [11] [9]. Non-genomic effects provide immediate anti-inflammatory responses that can limit tissue damage during the acute phase of inflammation, while genomic effects establish sustained anti-inflammatory conditions through comprehensive transcriptional reprogramming [11] [7].

Cross-talk between these pathways occurs through multiple mechanisms. Non-genomic signaling can influence the activity and nuclear translocation of glucocorticoid receptors, thereby modulating subsequent genomic responses [11] [12]. Conversely, genomically-induced proteins can affect the sensitivity and responsiveness of non-genomic pathways through changes in receptor expression, membrane composition, and signaling protein availability [5] [14].

The enhanced potency of 6-alpha-Fluoro-isoflupredone compared to other glucocorticoids may result from optimized engagement of both signaling modalities . The dual fluorination at positions 6α and 9α may enhance membrane binding affinity and receptor selectivity, leading to more efficient activation of both genomic and non-genomic pathways [17]. This structural modification could explain the compound's superior anti-inflammatory profile and reduced mineralocorticoid activity compared to traditional glucocorticoids .

Cytokine Suppression Dynamics in Acute Synovitis

Acute synovitis represents a complex inflammatory condition characterized by the coordinated production of multiple pro-inflammatory cytokines that drive tissue inflammation, immune cell recruitment, and joint destruction. The anti-inflammatory action of 6-alpha-Fluoro-isoflupredone in this context involves comprehensive suppression of cytokine networks through targeted inhibition of key inflammatory mediators and their signaling pathways.

Pro-Inflammatory Cytokine Networks in Synovitis

The pathogenesis of acute synovitis involves a complex cascade of pro-inflammatory cytokines that work synergistically to amplify and perpetuate the inflammatory response [18] [19]. Interleukin-1β, interleukin-6, and tumor necrosis factor-α represent the primary drivers of synovial inflammation, each contributing distinct pathological mechanisms while reinforcing each other's effects through positive feedback loops [18] [20].

Interleukin-1β serves as a central mediator of cartilage degradation and bone resorption in acute synovitis [18] [19]. This cytokine is predominantly produced by synovial lining cells and activated macrophages within the synovial membrane [19] [20]. Interleukin-1β stimulates the production of matrix metalloproteinases, particularly collagenases and stromelysin, which directly degrade cartilage matrix components [18] [19]. Additionally, it promotes the expression of cyclooxygenase-2 and inducible nitric oxide synthase, leading to increased production of prostaglandins and nitric oxide that contribute to vasodilation, increased vascular permeability, and pain sensation [18] [21].

Tumor necrosis factor-α represents another critical pro-inflammatory mediator that shares many biological effects with interleukin-1β while also possessing unique properties [18] [19]. Like interleukin-1β, tumor necrosis factor-α is primarily produced by synovial lining cells and promotes matrix metalloproteinase expression and cartilage degradation [19] [20]. However, tumor necrosis factor-α has particularly potent effects on endothelial cell activation, leading to increased expression of adhesion molecules such as vascular cell adhesion molecule-1 and intercellular adhesion molecule-1 [18] [22]. These effects facilitate leukocyte recruitment and extravasation into synovial tissue, amplifying the inflammatory response [18] [21].

Interleukin-6 functions as a pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties, though its pro-inflammatory effects predominate in acute synovitis [18] [23]. This cytokine is primarily produced by subsynovial stromal cells, including fibroblasts and activated macrophages [19] [20]. Interleukin-6 drives the acute phase response, leading to systemic manifestations of inflammation including fever, increased C-reactive protein production, and altered hepatic protein synthesis [18] [24]. Within the joint, interleukin-6 promotes synovial cell proliferation and angiogenesis, contributing to synovial hyperplasia and pannus formation [18] [19].

Secondary pro-inflammatory mediators including interleukin-8, interleukin-12, and interferon-γ play supporting roles in acute synovitis by promoting specific aspects of the inflammatory response [19] [23]. Interleukin-8 functions as a potent neutrophil chemoattractant, facilitating the recruitment of these inflammatory cells to synovial tissue where they release proteolytic enzymes and reactive oxygen species [25] [22]. Interleukin-12 promotes T helper 1 cell differentiation and interferon-γ production, leading to macrophage activation and enhanced antigen presentation [19] [26]. These secondary mediators create a self-reinforcing inflammatory network that perpetuates synovial inflammation even after the initial triggering stimulus has been removed [18] [23].

Mechanisms of Cytokine Suppression

6-alpha-Fluoro-isoflupredone suppresses pro-inflammatory cytokine production through multiple complementary mechanisms that target different levels of cytokine regulation, from gene transcription to protein stability and secretion [27]. The primary mechanism involves transcriptional repression of cytokine genes through glucocorticoid receptor-mediated interference with key transcription factors including nuclear factor-κB, activator protein-1, and nuclear factor of activated T cells [3] [27].

Nuclear factor-κB represents a critical target for glucocorticoid-mediated cytokine suppression, as this transcription factor regulates the expression of multiple pro-inflammatory genes including interleukin-1β, tumor necrosis factor-α, interleukin-6, and interleukin-8 [21] [27]. Glucocorticoids suppress nuclear factor-κB activity through multiple mechanisms, including the induction of inhibitor of κB proteins that sequester nuclear factor-κB in the cytoplasm, direct protein-protein interactions that prevent nuclear factor-κB DNA binding, and the promotion of chromatin modifications that render target gene promoters inaccessible [21] [27].

The suppression of activator protein-1 represents another important mechanism of cytokine suppression [5] [27]. This transcription factor, composed of c-Fos and c-Jun proteins, regulates the expression of numerous inflammatory genes and is particularly important for the induction of matrix metalloproteinases and cyclooxygenase-2 [5] [21]. Glucocorticoids interfere with activator protein-1 function through direct protein-protein interactions and by reducing the expression of c-Fos and c-Jun proteins [5] [27].

Post-transcriptional mechanisms also contribute to cytokine suppression by 6-alpha-Fluoro-isoflupredone [28] [27]. These mechanisms include the stabilization of messenger ribonucleic acid for anti-inflammatory proteins, the destabilization of pro-inflammatory cytokine messenger ribonucleic acids, and the modulation of microribonucleic acid expression that regulates cytokine production [28] [29]. The induction of suppressors of cytokine signaling proteins represents a particularly important post-transcriptional mechanism, as these proteins provide negative feedback regulation of cytokine signaling pathways [28] [23].

Temporal Dynamics of Cytokine Suppression

The suppression of pro-inflammatory cytokines by 6-alpha-Fluoro-isoflupredone follows distinct temporal patterns that reflect the different mechanisms of action and the cellular sources of individual cytokines [18] [30]. Early suppression, occurring within hours of treatment, primarily affects newly induced cytokine production through rapid interference with transcription factor activity and chromatin accessibility [11] [27]. This early phase is particularly effective against cytokines that require continuous transcriptional activation, such as tumor necrosis factor-α and interleukin-1β [18] [27].

Intermediate suppression, occurring over 12-24 hours, involves the accumulation of glucocorticoid-induced proteins that provide sustained anti-inflammatory effects [5] [30]. This phase is characterized by the induction of anti-inflammatory mediators such as interleukin-10, transforming growth factor-β, and lipocortin-1, which actively counteract pro-inflammatory signals [30] [23]. The expression of these mediators creates a shift in the local cytokine environment from pro-inflammatory to anti-inflammatory, facilitating the resolution of acute synovitis [30] [31].

Late suppression, occurring over days to weeks, involves comprehensive remodeling of the synovial inflammatory environment through sustained changes in gene expression and cellular phenotype [5] [32]. This phase is characterized by the apoptosis of inflammatory cells, the promotion of tissue repair mechanisms, and the establishment of long-term tolerance to inflammatory stimuli [21] [31]. The effectiveness of this late phase depends on the maintenance of adequate glucocorticoid concentrations and the prevention of resistance mechanisms [32] [33].

The cellular sources of different cytokines influence their susceptibility to glucocorticoid-mediated suppression [19] [20]. Cytokines produced by synovial lining cells, such as interleukin-1β and tumor necrosis factor-α, tend to be highly sensitive to glucocorticoid suppression due to the high expression of glucocorticoid receptors in these cells [19] [27]. In contrast, cytokines produced by infiltrating immune cells may show variable sensitivity depending on their activation state and the local glucocorticoid concentration [20] [27].

Synergistic Effects on Local Glucocorticoid Production

A unique aspect of cytokine suppression in acute synovitis involves the synergistic interaction between inflammatory cytokines and glucocorticoids in regulating local glucocorticoid production [30] [32]. This mechanism involves the enzyme 11β-hydroxysteroid dehydrogenase type 1, which converts inactive cortisone to active cortisol within synovial tissue [30] [32]. Both inflammatory cytokines and exogenous glucocorticoids can induce this enzyme, but their combination produces synergistic effects that dramatically enhance local glucocorticoid generation [30] [34].

This synergistic induction of local glucocorticoid production provides a mechanism for amplifying the anti-inflammatory effects of 6-alpha-Fluoro-isoflupredone in synovial tissue [30] [32]. The locally produced glucocorticoids can act in an autocrine and paracrine manner to suppress cytokine production, creating a negative feedback loop that helps resolve inflammation [30] [33]. However, this mechanism may also contribute to local glucocorticoid accumulation that could affect surrounding tissues, particularly bone, leading to potential adverse effects on bone formation and remodeling [30] [32].

The functional consequences of enhanced local glucocorticoid production include more effective suppression of inflammatory cytokines such as interleukin-6, as demonstrated by reduced production of this cytokine in synovial tissue explants treated with combinations of inflammatory cytokines and glucocorticoids [30] [34]. This enhanced suppression occurs at concentrations of inflammatory mediators that are typically present in inflamed joints, suggesting physiological relevance [30] [32].

Transcriptional Regulation of Lipocortin-1 Expression

Lipocortin-1, also known as annexin A1, represents one of the most important mediators of glucocorticoid anti-inflammatory action and serves as a paradigmatic example of transcriptional regulation by 6-alpha-Fluoro-isoflupredone. The induction of lipocortin-1 expression exemplifies the complex mechanisms through which glucocorticoids establish sustained anti-inflammatory effects while simultaneously initiating resolution pathways that restore tissue homeostasis.

Molecular Structure and Function of Lipocortin-1

Lipocortin-1 is a 37-kilodalton calcium-dependent phospholipid-binding protein that belongs to the annexin superfamily [31] [35]. The protein contains four characteristic annexin repeats, each consisting of approximately 70 amino acids that form alpha-helical structures capable of binding phospholipids in a calcium-dependent manner [36] [35]. The amino-terminal domain of lipocortin-1 contains the biologically active region, including the sequence corresponding to peptide Ac2-26, which retains many of the anti-inflammatory properties of the full-length protein [31] [37].

The primary anti-inflammatory mechanism of lipocortin-1 involves the inhibition of phospholipase A2 activity, thereby blocking the release of arachidonic acid from membrane phospholipids [38] [36]. This inhibition prevents the subsequent synthesis of pro-inflammatory eicosanoids including prostaglandins, leukotrienes, and thromboxanes [38] [39]. The phospholipase A2 inhibitory activity of lipocortin-1 is both direct, through protein-protein interactions with the enzyme, and indirect, through effects on membrane organization and substrate availability [38] [36].

Beyond its effects on phospholipase A2, lipocortin-1 mediates anti-inflammatory effects through interactions with formyl peptide receptors, particularly formyl peptide receptor 2/lipoxin A4 receptor [31] [40]. These interactions initiate signaling cascades that promote the resolution of inflammation through multiple mechanisms including the induction of neutrophil apoptosis, enhancement of macrophage phagocytosis of apoptotic cells, and the suppression of pro-inflammatory cytokine production [31] [41]. The activation of formyl peptide receptor 2 by lipocortin-1 also stimulates the production of specialized pro-resolving mediators that actively promote the termination of inflammatory responses [31] [40].

Glucocorticoid-Mediated Transcriptional Induction

The transcriptional regulation of lipocortin-1 by 6-alpha-Fluoro-isoflupredone involves complex mechanisms that integrate multiple signaling pathways and regulatory elements [29] [42]. The human annexin A1 gene contains several glucocorticoid response elements within its promoter region, including both canonical and non-canonical sequences that can bind glucocorticoid receptor complexes [29] [42]. The primary glucocorticoid response element is located approximately 1.5 kilobases upstream of the transcription start site and consists of an imperfect palindromic sequence that binds glucocorticoid receptor dimers [29] [40].

The kinetics of lipocortin-1 induction follow a biphasic pattern that reflects both acute and chronic effects of glucocorticoid treatment [29] [39]. The acute phase, occurring within 5-10 minutes of glucocorticoid exposure, involves the phosphorylation and secretion of existing lipocortin-1 protein without new gene transcription [29] [39]. This rapid phase is mediated through non-genomic mechanisms and provides immediate anti-inflammatory effects through the externalization of intracellular lipocortin-1 stores [29] [41].

The chronic phase of lipocortin-1 induction begins approximately one hour after glucocorticoid treatment and involves de novo gene transcription and protein synthesis [29] [39]. This phase results in a sustained increase in cellular lipocortin-1 content that can persist for 18-24 hours or longer depending on the duration of glucocorticoid exposure [29] [40]. The magnitude of this induction varies significantly among cell types, with macrophages and neutrophils showing particularly robust responses while T cells may show decreased lipocortin-1 expression [29] [35].

The cell-type specificity of lipocortin-1 induction reflects differences in glucocorticoid receptor expression, chromatin accessibility, and the availability of transcriptional cofactors [29] [42]. Tissue macrophages typically show enhanced glucocorticoid sensitivity compared to circulating monocytes, suggesting that the differentiation process from monocyte to tissue macrophage involves changes in glucocorticoid responsiveness [38] [29]. This differential sensitivity may explain why glucocorticoid-induced lipocortin-1 expression and eicosanoid suppression are most pronounced in tissue-resident inflammatory cells [38] [39].

Transcriptional Cofactors and Chromatin Regulation

The efficient transcriptional induction of lipocortin-1 by 6-alpha-Fluoro-isoflupredone requires the coordinated action of multiple transcriptional cofactors and chromatin-remodeling complexes [42] [6]. These include histone acetyltransferases such as CREB-binding protein and p300, which promote chromatin accessibility through histone acetylation [6] [7]. The recruitment of these cofactors to the lipocortin-1 promoter is facilitated by direct interactions with the glucocorticoid receptor and through the recognition of specific histone modifications [6] [8].

Chromatin remodeling complexes, including Switch/Sucrose Non-Fermentable complexes, play crucial roles in establishing accessible chromatin structures that permit glucocorticoid receptor binding and transcriptional activation [6] [7]. These complexes use adenosine triphosphate hydrolysis to reposition nucleosomes and create regions of open chromatin that facilitate transcription factor access [6] [8]. The recruitment of chromatin remodeling complexes to the lipocortin-1 promoter occurs through both glucocorticoid receptor-dependent and independent mechanisms [6] [7].

The three-dimensional chromatin organization also influences lipocortin-1 transcriptional regulation through long-range enhancer-promoter interactions [6] [8]. High-resolution chromosome conformation capture techniques have revealed that glucocorticoid receptor binding sites located at considerable distances from the lipocortin-1 gene can influence its expression through chromatin looping mechanisms [6] [8]. These long-range interactions allow for the integration of multiple regulatory signals and contribute to the cell-type specificity of lipocortin-1 induction [6] [7].

Epigenetic modifications, particularly DNA methylation and histone modifications, provide additional layers of regulation for lipocortin-1 expression [42] [43]. The methylation status of cytosine-phosphate-guanine dinucleotides within the lipocortin-1 promoter can influence its responsiveness to glucocorticoids, with hypermethylation generally associated with reduced transcriptional activity [43] [42]. Conversely, specific histone modifications such as trimethylation of lysine 4 on histone H3 and acetylation of lysines 9 and 27 on histone H3 are associated with active transcription and enhanced glucocorticoid responsiveness [6] [7].

Feedback Regulation and Signal Integration

The transcriptional regulation of lipocortin-1 involves sophisticated feedback mechanisms that integrate multiple signaling pathways and environmental cues [29] [40]. Lipocortin-1 itself can influence its own expression through autocrine and paracrine signaling mechanisms involving formyl peptide receptors [31] [40]. The activation of these receptors by secreted lipocortin-1 can modulate intracellular signaling pathways that affect glucocorticoid receptor activity and nuclear translocation [31] [29].

Inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α can modulate lipocortin-1 transcriptional responses through effects on glucocorticoid receptor function and chromatin accessibility [29] [30]. These cytokines can enhance glucocorticoid-induced lipocortin-1 expression in some cell types while inhibiting it in others, reflecting the complex interplay between pro-inflammatory and anti-inflammatory signaling pathways [30] [29]. The net effect of these interactions depends on the relative concentrations of cytokines and glucocorticoids, the duration of exposure, and the specific cellular context [30] [29].

The integration of circadian rhythms represents another important aspect of lipocortin-1 transcriptional regulation [29] [44]. The expression of lipocortin-1 shows circadian variation that correlates with endogenous glucocorticoid rhythms, suggesting that this protein contributes to the temporal regulation of inflammatory responses [29] [44]. The circadian regulation of lipocortin-1 may explain why inflammatory symptoms often show diurnal variation and why the timing of glucocorticoid administration can influence therapeutic efficacy [29] [44].

Post-transcriptional mechanisms also contribute to the regulation of lipocortin-1 expression through effects on messenger ribonucleic acid stability, translational efficiency, and protein modification [42] [45]. MicroRNAs, particularly miR-196a and miR-196b, can directly target the 3' untranslated region of lipocortin-1 messenger ribonucleic acid and regulate its expression [42] [45]. The expression of these microRNAs can be modulated by inflammatory stimuli and glucocorticoids, providing an additional layer of regulation for lipocortin-1 expression [42] [45].

Functional Consequences of Lipocortin-1 Induction

The induction of lipocortin-1 expression by 6-alpha-Fluoro-isoflupredone results in multiple coordinated anti-inflammatory effects that contribute to the resolution of inflammatory responses [31] [37]. The inhibition of phospholipase A2 activity reduces the production of pro-inflammatory eicosanoids while simultaneously promoting the synthesis of specialized pro-resolving mediators such as lipoxins and resolvins [31] [39]. This shift in the lipid mediator profile from pro-inflammatory to pro-resolving represents a fundamental mechanism for inflammation resolution [31] [40].

The secretion of lipocortin-1 from glucocorticoid-treated cells provides paracrine anti-inflammatory signals that can influence neighboring cells and tissues [31] [41]. Secreted lipocortin-1 binds to formyl peptide receptors on neutrophils, monocytes, and other inflammatory cells, promoting their apoptosis and enhancing their clearance by macrophages [31] [37]. This process, known as efferocytosis, is crucial for the resolution of inflammation and the prevention of secondary necrosis that could perpetuate inflammatory responses [31] [41].

The anti-inflammatory effects of lipocortin-1 extend beyond the direct inhibition of inflammatory mediators to include effects on tissue repair and regeneration [31] [44]. Lipocortin-1 can promote the proliferation and migration of epithelial cells, facilitate wound healing, and support the restoration of tissue architecture [31] [41]. These reparative effects are mediated through interactions with formyl peptide receptors and the activation of signaling pathways that promote cell survival and proliferation [31] [40].

The therapeutic implications of lipocortin-1 induction extend to multiple inflammatory conditions beyond acute synovitis [31] [44]. The protein has demonstrated beneficial effects in models of cardiovascular disease, inflammatory bowel disease, lung injury, and neuroinflammation [31] [37]. The development of lipocortin-1-derived peptides and small molecule mimetics represents an active area of therapeutic research aimed at harnessing the anti-inflammatory and pro-resolving properties of this important mediator [31] [37].

XLogP3

Other CAS

Dates

Explore Compound Types